molecular formula C5H13NO4S2 B14396765 N-(Methanesulfonyl)-N-propylmethanesulfonamide CAS No. 89912-98-1

N-(Methanesulfonyl)-N-propylmethanesulfonamide

Cat. No.: B14396765
CAS No.: 89912-98-1
M. Wt: 215.3 g/mol
InChI Key: BFOMFEIWQPNZEL-UHFFFAOYSA-N
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Description

N-(Methanesulfonyl)-N-propylmethanesulfonamide is an organosulfur compound characterized by the presence of methanesulfonyl groups. This compound is notable for its stability and resistance to hydrolysis under both acidic and basic conditions . It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methanesulfonyl)-N-propylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

CH3SO2Cl+C3H7NH2CH3SO2N(C3H7)SO2CH3+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_3\text{H}_7\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{N}(\text{C}_3\text{H}_7)\text{SO}_2\text{CH}_3 + \text{HCl} CH3​SO2​Cl+C3​H7​NH2​→CH3​SO2​N(C3​H7​)SO2​CH3​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Methanesulfonyl)-N-propylmethanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonyl groups can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide and potassium cyanide.

    Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Methanesulfonyl)-N-propylmethanesulfonamide is unique due to its dual methanesulfonyl groups, which provide enhanced stability and resistance to hydrolysis compared to other sulfonamides. This makes it particularly useful in applications requiring robust chemical stability .

Properties

CAS No.

89912-98-1

Molecular Formula

C5H13NO4S2

Molecular Weight

215.3 g/mol

IUPAC Name

N-methylsulfonyl-N-propylmethanesulfonamide

InChI

InChI=1S/C5H13NO4S2/c1-4-5-6(11(2,7)8)12(3,9)10/h4-5H2,1-3H3

InChI Key

BFOMFEIWQPNZEL-UHFFFAOYSA-N

Canonical SMILES

CCCN(S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

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